Linker Topology Differentiation: Direct Ketone vs. Carboxamide Bridge to Benzothiazole
The target compound features a direct carbonyl linkage between the piperidine nitrogen and the benzothiazole 2-position, whereas the most extensively characterised BT-PSP chemotype compounds (e.g., FAAH inhibitor 1 / Benzothiazole analogue 3 and the NAPE-PLD activator VU534) employ a piperidine-4-carboxamide spacer connected to the benzothiazole via an amide bond [1][2]. Published SAR for the FAAH inhibitor series shows that the carboxamide linker is essential for high-potency FAAH inhibition; the direct carbonyl topology of CAS 1705550-81-7 is predicted to alter both the three-dimensional presentation of the benzothiazole and the hydrogen-bonding capacity at the enzyme active site, thereby shifting target selectivity [1]. This topological difference provides a mechanistic rationale for divergent activity profiles in screening panels.
| Evidence Dimension | Linker type connecting piperidine to benzothiazole ring |
|---|---|
| Target Compound Data | Direct ketone (carbonyl) bridge: piperidine-1-carbonyl-benzothiazole |
| Comparator Or Baseline | FAAH inhibitor 1 / Benzothiazole analogue 3 (CAS 326866-17-5): piperidine-4-carboxamide linked to benzothiazole-2-yl-phenyl [1] |
| Quantified Difference | Not applicable (structural/qualitative differentiation); published IC50 for FAAH inhibitor 1 = 18 ± 8 nM against human FAAH [1] |
| Conditions | Structural comparison based on reported X-ray/2D structures; enzyme inhibition data from recombinant human FAAH fluorimetric assay [1] |
Why This Matters
Procurement of the correct linker topology is critical because even a single-atom change (ketone vs. amide) can redirect the compound's primary target engagement away from FAAH toward other serine hydrolases or metallohydrolases, directly impacting experimental outcomes in target-based screens.
- [1] Wang, X. et al. (2009). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 52(1), 170–180. DOI: 10.1021/jm801042a. View Source
- [2] Ogunsanya, A. et al. (2023). Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. ACS Chemical Biology, 18(8), 1891–1904. DOI: 10.1021/acschembio.3c00401. View Source
